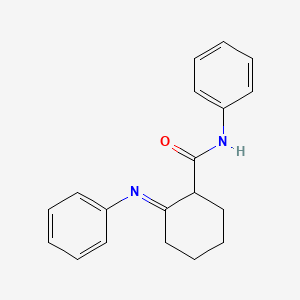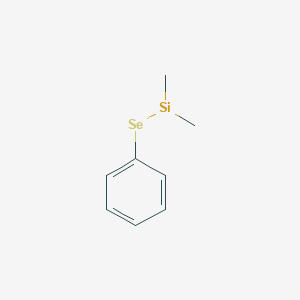
CID 78065992
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78065992” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of CID 78065992 involves specific synthetic routes and reaction conditions. These methods typically include the use of cross-linking agents, emulsion stabilizers, pore-foaming agents, and mixed monomers to prepare an oil phase . The exact details of the synthetic routes and reaction conditions are crucial for achieving the desired chemical structure and properties.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: CID 78065992 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents such as chromic acid and sodium dichromate . These reagents facilitate the oxidation of the compound, leading to the formation of various oxidation products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound.
Applications De Recherche Scientifique
CID 78065992 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it may be utilized in studies involving nucleic acids and other biomolecules . In medicine, the compound’s unique properties make it a potential candidate for drug development and therapeutic applications. Additionally, this compound is used in industrial processes, such as the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 78065992 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, preparation methods, and applications make it a valuable asset for researchers and industry professionals alike. Further studies and developments will continue to uncover new uses and benefits of this compound.
Propriétés
Formule moléculaire |
C8H11SeSi |
|---|---|
Poids moléculaire |
214.23 g/mol |
InChI |
InChI=1S/C8H11SeSi/c1-10(2)9-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
ITSGNKLRQROBQN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



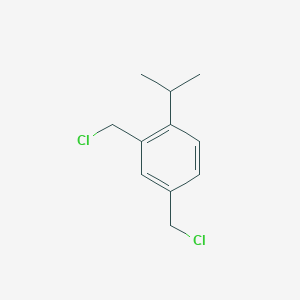
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
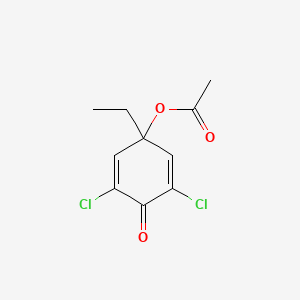
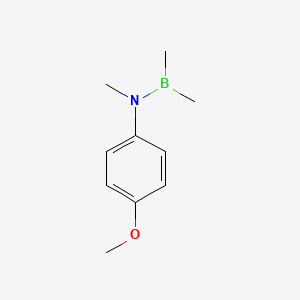
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
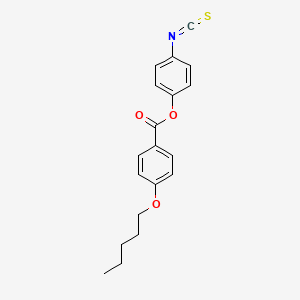

![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
